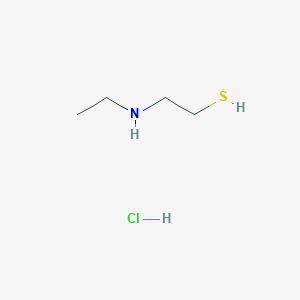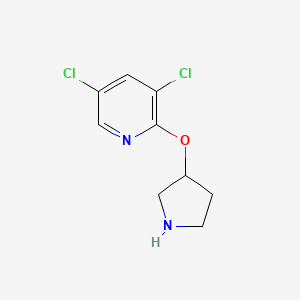
3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H10Cl2N2O and a molecular weight of 233.09 g/mol . This compound is characterized by the presence of two chlorine atoms and a pyrrolidin-3-yloxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine can be achieved through a palladium acetate-catalyzed ligand-free Suzuki reaction. This method involves the reaction of 2,3,5-trichloropyridine with arylboronic acids in an aqueous phase . The reaction conditions typically include the use of palladium acetate as the catalyst, sodium carbonate as the base, and a mixture of water and dimethylformamide (DMF) as the cosolvent .
Industrial Production Methods
For industrial production, the synthesis of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, sodium carbonate, and arylboronic acids . The reactions are typically carried out in aqueous or mixed solvent systems under mild conditions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Suzuki reaction yields 3,5-dichloro-2-arylpyridines .
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine include:
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the pyrrolidin-3-yloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C9H10Cl2N2O |
|---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
3,5-dichloro-2-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C9H10Cl2N2O/c10-6-3-8(11)9(13-4-6)14-7-1-2-12-5-7/h3-4,7,12H,1-2,5H2 |
InChI-Schlüssel |
ZYEFRTVHPNXEFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OC2=C(C=C(C=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)
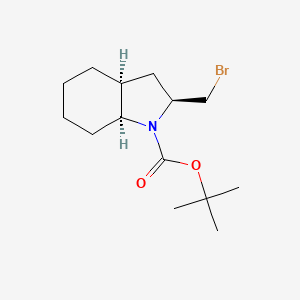

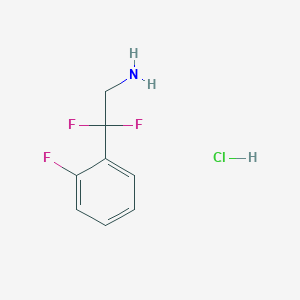
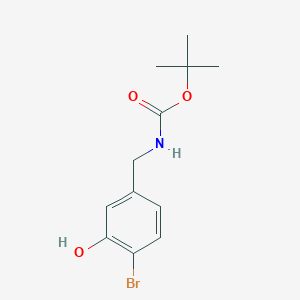
![[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)
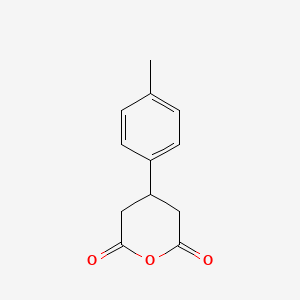
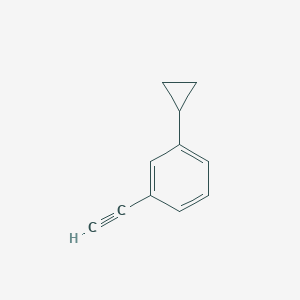

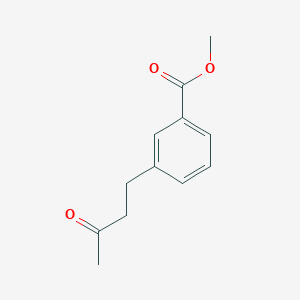
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B13519467.png)
![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)
![N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride](/img/structure/B13519484.png)
